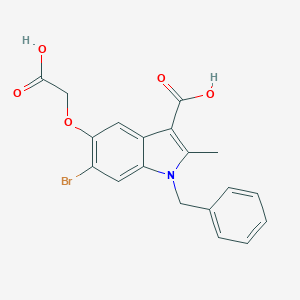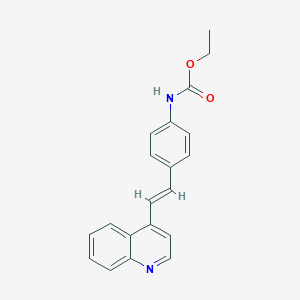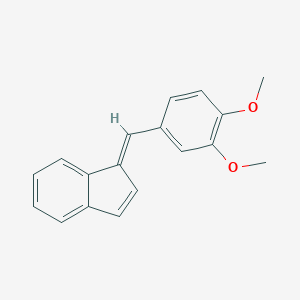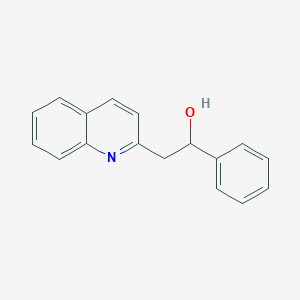
1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of indole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It also induces the production of reactive oxygen species, which can cause oxidative damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. It also inhibits the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Additionally, it can cause oxidative damage to cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid in lab experiments is its potent anti-cancer activity. It can be used to study the mechanisms of cancer cell growth and proliferation and to develop new anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research and development of 1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid. One direction is to study its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Another direction is to develop new derivatives of this compound with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a novel compound with promising applications in scientific research, particularly in the field of cancer research. Its potent anti-cancer activity and diverse biological activities make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation and developing new anti-cancer drugs. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid involves the reaction of 6-bromo-1H-indole-3-carboxylic acid with benzyl bromide and methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
1-benzyl-6-bromo-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It works by inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
properties
Molecular Formula |
C19H16BrNO5 |
|---|---|
Molecular Weight |
418.2 g/mol |
IUPAC Name |
1-benzyl-6-bromo-5-(carboxymethoxy)-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C19H16BrNO5/c1-11-18(19(24)25)13-7-16(26-10-17(22)23)14(20)8-15(13)21(11)9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
ZFHSAGUVBZLPGY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2N1CC3=CC=CC=C3)Br)OCC(=O)O)C(=O)O |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1CC3=CC=CC=C3)Br)OCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)

![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)

![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)


